Fmoc-Glu(OAll)-OH
Description
Role of Glutamic Acid Derivatives in Complex Biomolecular Construction
Glutamic acid, an acidic amino acid, is a fundamental component of proteins and plays significant roles in various biological processes, including metabolism and neurotransmission. arizona.eduwikipedia.org In the realm of chemical biology and pharmaceutical sciences, derivatives of glutamic acid are crucial for constructing peptides with specific structures and functions. The side-chain carboxyl group of glutamic acid is a key site for chemical modification, allowing for the introduction of labels, the formation of cyclic peptides, or the creation of branched structures. peptide.com
The use of glutamic acid derivatives with specialized side-chain protection, such as Fmoc-Glu(OAll)-OH, enables chemists to selectively unmask the γ-carboxyl group while the peptide is still attached to the solid support. peptide.comcem.com This on-resin modification is highly efficient and avoids side reactions that can occur in solution-phase manipulations. nih.gov For example, the deprotected side chain can be coupled with an amino group from another part of the peptide to form a lactam bridge, a common strategy for constraining the peptide's conformation to enhance its biological activity or stability. nih.gov Furthermore, glutamic acid residues can be incorporated into polymers to create biodegradable materials like poly(glutamic acid), which has applications in drug delivery and tissue engineering. researchgate.net
Historical Development and Significance of this compound in Orthogonal Protecting Group Strategies
The concept of "orthogonality" in protecting group chemistry is central to the synthesis of complex molecules. jocpr.com Orthogonal protecting groups are sets of protecting groups that can be removed in any order under distinct chemical conditions, without affecting the others. iris-biotech.dejocpr.com The development of the Fmoc/tBu (tert-butyl) strategy was a major advancement in SPPS, providing a widely used orthogonal scheme where the Fmoc group is removed by a base and the tBu-based side-chain protecting groups are removed by a strong acid (like trifluoroacetic acid, TFA). iris-biotech.denih.gov
However, the need for even greater synthetic flexibility, such as for on-resin cyclization or side-chain modification, spurred the development of additional orthogonal protecting groups. peptide.comresearchgate.net The allyl (All) group emerged as a valuable addition to the peptide chemist's toolkit. Allyl esters are stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu removal. peptide.commerckmillipore.com They can be selectively cleaved under very mild, specific conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. cem.comnih.govmerckmillipore.com
The introduction of this compound provided a key building block for a three-dimensional orthogonal strategy (Fmoc/tBu/All). This allows for the selective deprotection of the glutamic acid side chain in the presence of both base-labile and acid-labile protecting groups. peptide.commerckmillipore.com This capability has been instrumental in the synthesis of complex cyclic and modified peptides, enabling researchers to create sophisticated molecular architectures that were previously difficult to access. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBARFFNYOKIAX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427066 | |
| Record name | Fmoc-Glu(OAll)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133464-46-7 | |
| Record name | Fmoc-Glu(OAll)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Glu Oall Oh and Its Integration
Established Synthetic Pathways for Fmoc-Glu(OAll)-OH
The synthesis of this compound typically involves a multi-step process designed to selectively protect the amino and carboxyl groups of L-glutamic acid. A common approach begins with the protection of the alpha-amino group of L-glutamic acid using the Fmoc moiety, often via reaction with Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) or Fmoc-Cl (9-fluorenylmethyl chloroformate) under mild alkaline conditions researchgate.netresearchgate.net. Subsequently, the gamma-carboxyl group is esterified with an allyl alcohol to introduce the OAll protecting group. This esterification can be achieved through various methods, for instance, by treating a suitably protected glutamic acid derivative (like Fmoc-Glu-OH) with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid google.com. Purification of the final product is critical and typically involves techniques like column chromatography or acid-base extraction to ensure high purity, often exceeding 96% as determined by HPLC smolecule.comchemimpex.comsigmaaldrich.com. Alternative synthetic routes may involve different sequences of protection and esterification, but the core principle remains the selective introduction of the Fmoc group onto the alpha-amino and the allyl ester onto the gamma-carboxyl group google.com.
General Procedures for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
This compound is a standard building block in Fmoc/tBu SPPS, a widely adopted methodology for peptide synthesis researchgate.netcsic.es. The general procedure involves attaching the first amino acid to a solid support (resin), followed by iterative cycles of Fmoc deprotection and amino acid coupling.
The process typically unfolds as follows:
Resin Swelling and First Amino Acid Attachment: The chosen resin (e.g., Rink amide resin for C-terminal amides, or Wang resin for C-terminal acids) is swollen in a suitable solvent, usually DMF uci.edu. The first Fmoc-protected amino acid, often this compound itself if it's the C-terminal residue, is then coupled to the resin.
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a basic solution, most commonly 20% piperidine (B6355638) in DMF, for a specified duration (e.g., 5-20 minutes) uci.edursc.org. This step liberates the free alpha-amino group for the subsequent coupling.
Coupling of this compound: The next Fmoc-protected amino acid, including this compound, is activated using coupling reagents and then added to the resin. Common coupling reagents include HBTU, HATU, HCTU, or DIC/Oxyma, often in the presence of a base like DIEA or NMM nih.govrsc.orggoogle.comrsc.org. The activated amino acid reacts with the free amine on the resin-bound peptide chain, extending the sequence.
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products uci.edursc.org.
Monitoring: The completion of coupling reactions can be monitored using tests like the Kaiser test nih.gov.
The allyl ester protecting the gamma-carboxyl group of glutamic acid remains stable under the basic conditions used for Fmoc deprotection and the acidic conditions often employed for final peptide cleavage peptide.com. This stability allows for selective deprotection of the allyl ester later, typically using palladium catalysis, which is advantageous for side-chain modifications or cyclizations rsc.orgrsc.orgpeptide.comcem.comamazonaws.comsigmaaldrich.com.
Optimization of Coupling Reactions for this compound Incorporation into Peptide Chains
Efficient incorporation of this compound, like other amino acids, into a growing peptide chain is crucial for successful peptide synthesis. Several factors and strategies are employed to optimize these coupling reactions:
Coupling Reagents and Bases: The choice of coupling reagent and base significantly impacts reaction efficiency and the potential for racemization. Reagents such as HATU, HBTU, HCTU, PyBOP, and DIC/Oxyma are commonly used. The addition of bases like DIEA or NMM is essential to facilitate the reaction and neutralize acids formed during activation nih.govrsc.orggoogle.comrsc.org. For challenging couplings, methods involving pre-activation of the amino acid or using specific reagent combinations (e.g., HATU/DIEA, DIC/Oxyma) can improve yields nih.govrsc.org.
Reaction Conditions: Optimizing reaction time, temperature, and solvent concentration is vital. For difficult couplings, extending the reaction time (e.g., overnight) or increasing the temperature (e.g., to 37°C for specific couplings) can enhance incorporation nih.gov. Ensuring high-quality, amine-free DMF is also critical for reproducibility uci.edu.
Amino Acid Activation: Pre-activation of the Fmoc-amino acid before adding it to the resin can improve coupling efficiency, especially for sterically hindered amino acids or difficult sequences nih.govrsc.org.
Minimizing Side Reactions: Aspartimide formation, a common issue with aspartic acid residues, can be exacerbated by certain protecting groups and conditions. While this compound itself is not directly involved in aspartimide formation, understanding the general principles of minimizing side reactions during coupling is important nih.gov. The allyl ester is generally stable to standard Fmoc/tBu SPPS conditions peptide.com.
Monitoring and Recoupling: Regular monitoring of coupling efficiency (e.g., via Kaiser test) allows for timely intervention. If coupling is incomplete, a second coupling step with fresh reagents or a modified protocol can be performed to ensure full incorporation csic.esnih.gov.
Orthogonal Protecting Group Strategies Employing Fmoc Glu Oall Oh
Principles of Orthogonal Protection in Peptide Synthesis
Orthogonal protection refers to the use of two or more protecting groups that can be selectively removed under distinctly different chemical conditions, without interfering with each other or the peptide backbone fiveable.mefiveable.me. This principle is fundamental to successful peptide synthesis, particularly in solid-phase methodologies. It allows chemists to unmask specific functional groups at desired stages of synthesis, enabling selective modifications such as side-chain cyclization, branching, or conjugation, while leaving other protected groups intact for later manipulation or final deprotection fiveable.mefiveable.mepeptide.comiris-biotech.dethermofisher.comsigmaaldrich.comlifetein.compeptide.combiosynth.com.
The most prevalent strategy in modern SPPS is the Fmoc/tert-butyl (tBu) approach. In this scheme, the N-terminal α-amino group is protected by the base-labile Fmoc group, which is typically removed by treatment with a secondary amine like piperidine (B6355638) iris-biotech.dethermofisher.comsigmaaldrich.comlifetein.combiosynth.comiris-biotech.dersc.org. Concurrently, the side chains of amino acids, such as the carboxyl group of glutamic acid, are protected by acid-labile groups like tBu. These tBu groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, usually trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin iris-biotech.dethermofisher.comsigmaaldrich.comlifetein.combiosynth.comiris-biotech.desigmaaldrich.comacs.org. Fmoc-Glu(OAll)-OH integrates into these strategies by offering an alternative side-chain protection for glutamic acid, where the allyl ester (OAll) provides a distinct lability profile, orthogonal to both the base-labile Fmoc group and the acid-labile tBu group peptide.comgoogle.com.
Selective Deprotection of the Fmoc Group in this compound
The Fmoc group is characterized by its lability towards basic conditions, making it ideal for temporary protection of the α-amino group during peptide chain elongation fiveable.methermofisher.comlifetein.comwikipedia.orgamericanpeptidesociety.orgchimia.chyoutube.com. Its removal is a critical step that must be efficient and selective, ensuring that no other protecting groups or the peptide-resin linkage are compromised.
Base-Labile Removal Mechanisms and Reagents (e.g., Piperidine)
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism wikipedia.orgyoutube.comnih.govpeptide.comchempep.comresearchgate.net. The process begins with the abstraction of the acidic proton at the C-9 position of the fluorene (B118485) ring by a mild base. This abstraction triggers a subsequent β-elimination, leading to the release of dibenzofulvene (DBF) and carbon dioxide wikipedia.orgyoutube.compeptide.comchempep.comresearchgate.net. Dibenzofulvene is a highly reactive electrophile that can readily react with the newly deprotected amine, leading to undesirable side reactions and product degradation. To prevent this, a nucleophilic scavenger, typically a secondary amine, is employed to trap the DBF intermediate wikipedia.orgyoutube.compeptide.comchempep.comresearchgate.net.
Piperidine is the most commonly used reagent for Fmoc deprotection. A solution of 20-50% piperidine in N,N-dimethylformamide (DMF) is typically applied for 15-30 minutes to achieve efficient removal thermofisher.comlifetein.comwikipedia.orgamericanpeptidesociety.orgyoutube.comnih.govpeptide.comchempep.comresearchgate.netsigmaaldrich.comuci.edumdpi.comgenscript.comacsgcipr.orggoogle.comrsc.org. The piperidine not only acts as the base to initiate the β-elimination but also serves as a nucleophile to quench the DBF byproduct, forming a stable adduct wikipedia.orgyoutube.compeptide.comchempep.comresearchgate.net. Other bases such as piperazine, 4-methylpiperidine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes offering advantages in terms of reaction speed or reduced side reactions nih.govpeptide.comresearchgate.netacsgcipr.orggoogle.comrsc.org. The progress of Fmoc deprotection can be monitored spectrophotometrically by observing the formation of the DBF adduct wikipedia.orgchempep.com.
Selective Deprotection of the Allyl Ester in this compound
In contrast to the base-labile Fmoc group, the allyl ester (OAll) protecting the side-chain carboxyl group of glutamic acid in this compound is stable under both acidic (e.g., TFA) and basic (e.g., piperidine) conditions commonly used in Fmoc-SPPS peptide.comgoogle.com. This inherent stability is crucial for its role in orthogonal protection strategies. The allyl ester is selectively cleaved under mild conditions mediated by palladium(0) catalysts peptide.comacs.orggoogle.commdpi.comajol.infoorganic-chemistry.orgacs.orggoogle.comresearchgate.netresearchgate.net.
Palladium(0)-Catalyzed Allyl Transfer Mechanisms
The deprotection of allyl esters and other allyl-protected functionalities is efficiently achieved through palladium(0)-catalyzed reactions ajol.infoorganic-chemistry.orgacs.orggoogle.comresearchgate.netresearchgate.netuva.nlacsgcipr.org. The mechanism involves the oxidative addition of the Pd(0) catalyst to the allyl group, forming a π-allyl palladium intermediate ajol.infoorganic-chemistry.orgacs.orggoogle.comuva.nlacsgcipr.org. This intermediate is then susceptible to nucleophilic attack. A scavenger molecule, acting as a nucleophile, attacks the allyl moiety, leading to the release of the deprotected carboxylic acid (or alcohol/amine for other allyl derivatives) and the formation of an allylated scavenger ajol.infoorganic-chemistry.orgacs.orggoogle.comresearchgate.netuva.nlacsgcipr.org. This process regenerates the palladium catalyst.
Commonly employed Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and Pd2(dba)3 acs.orgajol.infoorganic-chemistry.orgacs.orgresearchgate.netuva.nl. A variety of nucleophilic scavengers can be used, such as thiols (e.g., thiophenol), silanes (e.g., phenylsilane), borohydrides (e.g., NaBH4), and amines (e.g., pyrrolidine, piperidine) acs.orgajol.infoorganic-chemistry.orgacs.orggoogle.comresearchgate.netuva.nl. For instance, phenylsilane (B129415) in conjunction with Pd(PPh3)4 is a well-established system for allyl ester cleavage researchgate.net. Sulfinic acids have also been demonstrated to be effective nucleophiles in this catalytic system acs.org. These reactions are typically conducted under mild conditions, often at room temperature, preserving the integrity of the peptide chain and other protecting groups ajol.infoorganic-chemistry.orgacs.org.
Comparative Analysis of Allyl Ester with Other Orthogonal Glutamic Acid Protecting Groups (e.g., 2-Phenylisopropyl Esters)
The choice of protecting group for the glutamic acid side chain significantly influences the synthetic strategy and the achievable orthogonality. While the tert-butyl (tBu) ester is a widely used acid-labile protecting group, offering orthogonality with the base-labile Fmoc group, other options provide different lability profiles.
The 2-phenylisopropyl (2-PhiPr) ester is another important protecting group for the carboxyl side chain of glutamic acid and aspartic acid peptide.comiris-biotech.dechemimpex.compeptide.comsigmaaldrich.com. It is characterized by its lability to mild acidic conditions, typically 1% TFA in dichloromethane (B109758) (DCM) peptide.comiris-biotech.desigmaaldrich.com. This mild acid lability makes it orthogonal to both the base-labile Fmoc group and the strong acid-labile tBu group, offering another layer of selectivity. The 2-PhiPr ester is particularly useful for the synthesis of cyclic peptides and for selective side-chain modifications peptide.comiris-biotech.desigmaaldrich.com.
In comparison, the allyl ester (OAll) offers a distinct advantage due to its unique cleavage mechanism via palladium(0) catalysis peptide.comacs.orggoogle.commdpi.comajol.infoorganic-chemistry.orgacs.orggoogle.comresearchgate.netresearchgate.net. This metal-catalyzed deprotection is orthogonal to both acid-labile (tBu, 2-PhiPr) and base-labile (Fmoc) protecting groups fiveable.mefiveable.mepeptide.combiosynth.comacs.orggoogle.comub.eduiris-biotech.de. This broad orthogonality makes this compound a versatile building block, enabling complex synthetic designs where selective manipulation of multiple functional groups is required. For instance, a peptide synthesized using Fmoc/tBu strategy could incorporate this compound. The Fmoc group would be removed with piperidine. Subsequently, the allyl ester could be selectively cleaved using Pd(0) catalysis, leaving the tBu groups intact. Finally, all tBu groups and the peptide-resin linkage would be removed using TFA. This stepwise, orthogonal deprotection allows for precise control over the synthesis.
Comparative Data Table
| Protecting Group | Side Chain Function | Lability Condition | Deprotection Reagent/Method | Orthogonal to Fmoc | Orthogonal to tBu |
| Allyl Ester (OAll) | Carboxyl | Pd(0) catalysis | Pd(0) catalyst (e.g., Pd(PPh3)4) + scavenger (e.g., PPh3, PhSiH3) ajol.infoorganic-chemistry.orgacs.orgresearchgate.net | Yes | Yes |
| 2-Phenylisopropyl Ester (O-2-PhiPr) | Carboxyl | Mild Acid | 1% TFA in DCM peptide.comiris-biotech.desigmaaldrich.com | Yes | Yes |
| tert-Butyl Ester (OtBu) | Carboxyl | Strong Acid | TFA iris-biotech.dethermofisher.comlifetein.comiris-biotech.desigmaaldrich.com | Yes | N/A |
Common Deprotection Reagents and Conditions
| Protecting Group | Deprotection Reagent(s) | Solvent(s) | Typical Conditions | Mechanism Type | Key Byproducts | References |
| Fmoc | Piperidine | DMF | 20-50% for 15-30 min | Base-catalyzed β-elimination | DBF, CO2 | thermofisher.comlifetein.comwikipedia.orgamericanpeptidesociety.orgyoutube.comnih.govpeptide.comchempep.comresearchgate.netsigmaaldrich.comuci.edumdpi.comgenscript.comacsgcipr.orggoogle.comrsc.org |
| Allyl Ester | Pd(0) catalyst + Scavenger | Various | Mild, often room temperature | Pd(0)-catalyzed allyl transfer | Acid, Allylated scavenger | ajol.infoorganic-chemistry.orgacs.orggoogle.comresearchgate.net |
Compound List:
this compound
Fmoc-Lys(Alloc)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Glu(O-2-PhiPr)-OH
Applications of Fmoc Glu Oall Oh in Solid Phase Peptide Synthesis Spps for Complex Architectures
Incorporation of Fmoc-Glu(OAll)-OH as a Building Block in SPPS
This compound is incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. altabioscience.com The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov The free amine of the peptide chain is then ready to react with the next amino acid.
The carboxylic acid of this compound is activated using common coupling reagents to facilitate the formation of a new peptide bond. For instance, coupling reactions can be performed with a five-fold excess of the amino acid in the presence of diisopropylcarbodiimide (DIC) and an additive like Oxyma Pure in DMF. cem.de The completion of the coupling reaction is often monitored using a qualitative method such as the Kaiser test. nih.gov After successful incorporation, the Fmoc group of the newly added glutamic acid residue is removed, allowing for the continuation of the peptide chain elongation. This standard procedure makes this compound a readily usable component in both manual and automated SPPS for creating linear peptide sequences that are primed for subsequent side-chain modification. nih.govsigmaaldrich.comsigmaaldrich.com Its application is crucial in the planned synthesis of complex peptides where a specific glutamic acid residue is targeted for functionalization. nih.gov
Strategies for Site-Specific Side-Chain Functionalization via Allyl Deprotection
The key feature of this compound is the allyl ester protecting group on its side chain, which provides orthogonality in SPPS. This group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the strongly acidic conditions used for the final cleavage of the peptide from the resin (e.g., cocktails containing trifluoroacetic acid, TFA). altabioscience.comnih.gov This stability allows for its selective removal at any desired step during the synthesis, exposing a free carboxylic acid on the glutamic acid side chain for further modification on-resin. cem.comcem.com
The deprotection of the allyl group is achieved through a palladium(0)-catalyzed reaction. nih.govcem.de This process involves treating the resin-bound peptide with a palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger that traps the allyl group. cem.degoogle.com The choice of scavenger can vary, with several reagents being effective for this purpose.
| Catalyst | Common Scavengers | Solvent |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Phenylsilane (B129415) (PhSiH₃) nih.govcem.de | Dichloromethane (B109758) (DCM) cem.de |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Morpholine google.com | Not Specified |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | N-methylmorpholine (NMM) cem.comcem.com | Not Specified |
Once the side-chain carboxyl group is deprotected, it can be used as a handle for a variety of site-specific modifications:
Peptide Branching: A new peptide chain can be initiated from the glutamic acid side chain by coupling an amino acid, such as H-Ala-OtBu, to the newly exposed carboxyl group. cem.decem.com
Lactamization (Cyclization): An intramolecular amide bond can be formed between the glutamic acid side chain and an N-terminal amine or the side chain of another amino acid (e.g., lysine) within the same peptide sequence to create a cyclic peptide. nih.govcem.de This strategy is often used to constrain the peptide's conformation, which can enhance its biological activity and stability. cem.com
Bioconjugation: The free carboxyl group can be used to attach various molecules, such as fluorophores, linkers, or other functional probes, which is essential for applications in medical imaging and materials research. cem.com
Automated Orthogonal Deprotection and Functionalization in SPPS
The efficiency and reliability of SPPS have been significantly enhanced by automation. Modern automated microwave peptide synthesizers, such as the CEM Liberty Blue, are capable of performing not only the standard coupling and deprotection cycles but also the specialized chemical steps required for orthogonal deprotection and functionalization. cem.decem.com
The entire process, from linear peptide synthesis to allyl deprotection and subsequent side-chain modification, can be programmed and executed without manual intervention. cem.de For example, the deprotection of the Glu(OAll) side chain can be performed automatically by introducing solutions of Pd(PPh₃)₄ and a scavenger like phenylsilane to the reaction vessel at the appropriate step in the synthesis sequence. cem.de Following the on-resin deprotection, the synthesizer can proceed with the next programmed step, such as coupling an amino acid to the side chain for branching or performing an intramolecular lactamization for cyclization. cem.decem.com
This automation was successfully demonstrated in the synthesis of modified versions of the HIV-1 antibody epitope gp41 and Afamelanotide. cem.decem.com The syntheses were completed with high purity and in a short amount of time, showcasing the power of combining the chemical utility of this compound with advanced automation. cem.de
| Peptide | Modification Type | Purity | Synthesis Time |
| HIV-1 gp41 Variant | Branched (H-Ala-OtBu on Glu side-chain) | 80-87% | 3 - 3.5 hours |
| HIV-1 gp41 Variant | Lactam-Stapled (Glu-Lys side-chain cyclization) | 80-87% | 3 - 3.5 hours |
| Afamelanotide Variant | Branched (H-Ala-OtBu on Glu side-chain) | 80-87% | 3 - 3.5 hours |
| Afamelanotide Variant | Lactam-Stapled (Glu-Lys side-chain cyclization) | 80-87% | 3 - 3.5 hours |
The integration of orthogonal deprotection schemes into automated synthesizers streamlines the production of complex peptides, making these sophisticated molecules more accessible for research and development in pharmaceuticals and biotechnology. cem.com
Advanced Peptide Engineering and Modification Utilizing Fmoc Glu Oall Oh
Peptide Stapling and Cyclization Methodologies
Peptide stapling and cyclization are powerful techniques used to constrain peptide conformations, thereby enhancing their stability, receptor binding affinity, and pharmacokinetic properties. Fmoc-Glu(OAll)-OH plays a pivotal role in these methodologies due to the selective deprotection and subsequent functionalization capabilities of its γ-allyl ester. nih.govpeptide.compeptide.comresearchgate.net
Lactamization Strategies Involving Glutamic Acid γ-Carboxyl
A primary application of this compound is in lactamization strategies for peptide stapling. Following the assembly of a linear peptide sequence using Fmoc-SPPS, the allyl ester protecting the γ-carboxyl group of glutamic acid can be selectively removed. This deprotection is typically achieved via palladium(0)-catalyzed reactions, often employing catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a scavenger like phenylsilane (B129415), N-methylmorpholine (NMM), or dimedone. acs.orgajol.inforesearchgate.netgoogle.comresearchgate.netmdpi.com Upon removal of the allyl group, the liberated γ-carboxyl can then undergo amide bond formation (lactamization) with a suitably positioned amine group within the peptide chain, commonly from a lysine (B10760008) side chain or the peptide's N-terminus. This process creates a covalent "staple" that rigidifies the peptide's secondary structure, often stabilizing an α-helical conformation. nih.govnih.govpeptide.compeptide.commdpi.comrsc.org
On-Resin Macrocyclization Approaches
The cyclization or stapling reactions involving this compound can be effectively performed while the peptide remains covalently attached to the solid support (on-resin). This on-resin macrocyclization strategy offers significant advantages, including simplified purification by filtration, reduced risk of intermolecular side reactions due to a "pseudo-dilution" effect, and potentially higher yields compared to solution-phase cyclization. nih.govnih.govrhhz.netjasco.hu The compatibility of the OAll group with standard Fmoc-SPPS protocols and the mild conditions required for its palladium-catalyzed removal make on-resin cyclization a streamlined process. nih.govpeptide.com
Table 1: Common Deprotection Conditions for Allyl Esters
| Protecting Group | Deprotection Catalyst/Reagent | Scavenger/Acceptor | Solvent | Typical Conditions | References |
| Allyl Ester | Pd(PPh₃)₄ | Phenylsilane | DCM | RT, 1-2 h | ajol.inforesearchgate.netresearchgate.netmdpi.com |
| Allyl Ester | Pd(PPh₃)₄ | N-methylmorpholine | DCM | RT, 1-2 h | google.commdpi.com |
| Allyl Ester | Pd(PPh₃)₄ | Sulfinic acid | Various | Mild conditions | acs.org |
| Allyl Ester | Pd(PPh₃)₄ | N,N-dimethylbarbituric acid | DCM | RT, 1 h | mdpi.com |
Synthesis of Branched Peptides
This compound serves as a valuable building block for constructing branched peptide architectures. After selective deprotection of the γ-allyl ester, the exposed γ-carboxyl group can act as an anchoring point for initiating the synthesis of a second peptide chain. This capability allows for the creation of Y-shaped or dendritic peptide structures, which are useful for multivalent ligand design, increasing the density of functional epitopes, or developing complex peptide scaffolds. acs.orgpeptide.comtechnoprocur.cz
Bioconjugation Strategies Facilitated by the Allyl Ester
The allyl ester functionality of this compound is instrumental in various bioconjugation strategies. Following deprotection, the free γ-carboxyl group can be activated using standard coupling reagents (e.g., EDC/NHS) to covalently attach the peptide to biomolecules, surfaces, nanoparticles, or labels. acs.orgchemimpex.comacsgcipr.org The allyl group itself can also be leveraged in specific conjugation chemistries, such as thiol-ene reactions, after appropriate modification, offering further flexibility in creating complex bioconjugates for applications in drug delivery, diagnostics, and materials science. acs.orgacsgcipr.org
Development of Peptide-Mimicking Structures (Peptidomimetics)
The ability to induce conformational constraints through methods like peptide stapling, often employing this compound, is central to the development of peptidomimetics. By stabilizing specific secondary structures, such as α-helices, these modified peptides can effectively mimic the bioactive conformations of natural peptides or protein fragments. This mimicry can lead to peptidomimetics with improved proteolytic resistance, enhanced cell permeability, and optimized pharmacological profiles, making them attractive candidates for therapeutic development. acs.orgpeptide.comub.edu
Preparation of Protected Peptide Fragments for Segment Condensation
In the synthesis of large or complex peptides, segment condensation is a common strategy where smaller, pre-synthesized peptide fragments are coupled together. This compound can be incorporated into these peptide fragments, with the allyl ester providing robust protection for the γ-carboxyl group throughout the fragment synthesis and subsequent coupling reactions. peptide.comub.edugoogle.comiris-biotech.de The allyl ester's stability to conditions used for Fmoc deprotection and standard peptide coupling allows for selective deprotection of the γ-carboxyl at a later stage, enabling further modifications or facilitating the coupling of these fragments to build the final peptide sequence. sigmaaldrich.comgoogle.com
Table 2: Examples of Peptide Stapling and Cyclization Applications
| Stapling/Cyclization Strategy | Role of this compound | Resulting Structure | Key Reagents/Methods | References |
| Lactam Stapling | γ-Carboxyl forms lactam | Macrocycle/Staple | Pd(0) catalysis, Amine coupling | nih.govnih.govpeptide.compeptide.commdpi.comrsc.org |
| Side-Chain to Side-Chain | γ-Carboxyl links to amine | Cyclic Peptide | Pd(0) catalysis, Amide bond formation | nih.govpeptide.commdpi.com |
| Head-to-Tail Cyclization | γ-Carboxyl links to N-terminus | Cyclic Peptide | Pd(0) catalysis, Amide bond formation | nih.govpeptide.com |
List of Compounds Mentioned:
this compound (N-Fmoc-L-glutamic acid γ-allyl ester)
Glutamic acid (Glu)
Fmoc (9-fluorenylmethyloxycarbonyl)
Allyl ester (OAll)
Lysine (Lys)
Palladium(0) catalysts (e.g., Pd(PPh₃)₄)
Phenylsilane
N-methylmorpholine (NMM)
Dimedone
Sulfinic acid
N,N-dimethylbarbituric acid
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide)
Fmoc-Lys(Alloc)-OH
Fmoc-Asp(OAll)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Glu(O-2-PhiPr)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Lys(Dde)-OH
Fmoc-Lys(ivDde)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Trt)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-His(Trt)-OH
Fmoc-His(Boc)-OH
Fmoc-Ala-OH
Fmoc-Gly-OH
Fmoc-Leu-OH
Fmoc-Pro-OH
Fmoc-Val-OH
Fmoc-Ile-OH
Fmoc-Phe-OH
Fmoc-Trp(Boc)-OH
Fmoc-Asp(OMpe)-OH
Fmoc-Lys(palmitoyl-Glu-OtBu)-OH
Fmoc-Ser(PO(OBzl)OH)-OH
Fmoc-Thr(PO(OBzl)OH)-OH
Fmoc-Tyr(PO(OBzl)OH)-OH
Fmoc-Dpr(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Sec(4-MeBzl)-OH
Fmoc-β-Ala-OH
Fmoc-D-Phe(4-CN)-OH
Fmoc-Phe(4-Bpin)-OH
Fmoc-Glu(OEpe)-OH
Research Applications and Functional Studies of Peptides Containing Fmoc Glu Oall Oh Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The incorporation of Fmoc-Glu(OAll)-OH into peptide sequences is a key strategy in SAR studies. smolecule.com The allyl protecting group can be removed while the peptide is still attached to the solid support, exposing a free carboxylic acid. This site-specific deprotection allows for systematic modifications, such as amidation or esterification, at the glutamic acid side chain. Researchers can then generate a library of related peptides, each with a different modification at the same position. By comparing the biological activities of these analogs, it is possible to determine which chemical features on the glutamic acid side chain are critical for function, binding affinity, or specificity.
Development of Bioactive and Therapeutic Peptides
The unique chemical properties of this compound make it a valuable tool in the synthesis of peptides with therapeutic potential, such as enzyme inhibitors or receptor antagonists. smolecule.com A notable application is in the development of macrocyclic peptides, where the side chain of the glutamic acid derivative is used as an anchor point for cyclization.
For example, a derivative of this compound, namely Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH, was designed to synthesize potent and high-affinity macrocyclic peptide ligands that bind to the Polo-like kinase 1 (PLK1) polo-box domain. nih.gov This protein-protein interaction is a critical target in cancer therapy. The synthesis involves incorporating the modified glutamic acid and an Ornithine (Orn) or Lysine (B10760008) (Lys) residue at different positions in the peptide sequence. After assembling the linear peptide, the allyl and alloc protecting groups are selectively removed, and the exposed side chains are linked to form a cyclic peptide. This on-resin cyclization strategy creates conformationally constrained peptides with enhanced bioactivity. nih.gov
Below is a table detailing the binding affinities of various synthesized macrocyclic peptides for the PLK1 PBD, demonstrating the impact of structural modifications on activity.
| Peptide ID | Macrocycle Composition | Ring Size (atoms) | Binding Affinity (Kᵢ, nM) |
| 7a | Cyclized via Glu derivative and Orn | 18 | 18 ± 4 |
| 7b | Cyclized via Glu derivative and Orn (modified sequence) | 18 | 32 ± 3 |
| 7c | Cyclized via Glu derivative and Lys | 19 | 15 ± 4 |
| 7d | Cyclized via Glu derivative and Lys (modified sequence) | 19 | 24 ± 2 |
Data sourced from a study on high-affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. nih.gov
Investigation of Protein-Peptide and Protein-Protein Interactions
Peptides containing derivatives of this compound are effectively used as molecular probes to investigate and modulate protein-peptide and protein-protein interactions (PPIs). smolecule.com These interactions are central to most biological processes, and their dysregulation is often linked to disease. beilstein-journals.org By synthesizing peptides that mimic the binding motifs of natural proteins, researchers can study the specific contacts that govern these interactions. smolecule.com
The development of the aforementioned macrocyclic peptide inhibitors of the PLK1 polo-box domain is a direct example of this application. nih.gov The native interaction involves the binding of a phosphopeptide motif from a substrate protein to the PBD of PLK1. The synthetic macrocycles were designed to mimic this binding and act as competitive inhibitors. The high affinity of these engineered peptides allows them to disrupt the natural PPI, providing a tool to study the downstream cellular consequences of this inhibition and validating it as a therapeutic strategy. nih.gov
Modulation of Peptide Conformation and Receptor Interactions
The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. Incorporating modified amino acids derived from this compound can significantly influence a peptide's conformational preferences and, consequently, its interaction with biological receptors. smolecule.com
One of the most powerful methods to control peptide conformation is through macrocyclization. As demonstrated in the PLK1 inhibitor study, using the glutamic acid side chain as a cyclization point locks the peptide into a more rigid structure. nih.gov This pre-organization of the peptide into its bioactive conformation can lead to a substantial increase in binding affinity for its target receptor. The reason for this is that the entropic penalty of binding is reduced, as the peptide does not need to transition from a flexible, disordered state to a rigid, ordered state upon binding. This strategy of using a modified glutamic acid to induce a specific conformation is a valuable approach in drug design to enhance binding properties and biological responses. smolecule.comnih.gov
Influence on Peptide Stability and Solubility in Biological Systems
The physicochemical properties of a peptide, such as its stability against enzymatic degradation and its solubility in aqueous environments, are critical for its utility in biological research and as a potential therapeutic. While the primary role of the allyl group in this compound is as an orthogonal protecting group, the introduction of modifications at this side-chain position can also be used to tune these properties. The gamma-allyl ester itself may enhance the stability and solubility of peptides in certain biological systems. smolecule.com
For instance, attaching polyethylene (B3416737) glycol (PEG) chains to the deprotected glutamic acid side chain can improve a peptide's solubility and increase its half-life in circulation by shielding it from proteolytic enzymes and reducing renal clearance. While specific studies on this compound in this context are limited, the principle is well-established for other modified amino acids. For example, derivatives like Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH are explicitly designed to overcome challenges such as aggregation and poor solubility during peptide synthesis and in the final product. adventchembio.com
Studies on Site-Specific Glutamate (B1630785) Arginylation
Post-translational modifications (PTMs) are crucial for regulating protein function. Arginylation, the addition of an arginine residue to a protein, is one such PTM. This compound is a key starting material for synthesizing peptides that contain a site-specific arginylated glutamate residue. nih.gov This allows researchers to precisely study the functional consequences of this specific PTM.
The process involves a multi-step chemical synthesis to create a custom dipeptide building block, Fmoc-Glu(Arg(Pbf)-OtBu)-OH. This synthesis begins with this compound and couples it with a protected arginine derivative. nih.gov The allyl group is then selectively removed to yield the final building block, which can be incorporated at any desired position in a peptide sequence using standard SPPS protocols. This methodology provides a powerful tool to generate homogenous samples of proteins and peptides with a specific PTM, which is essential for detailed biochemical and structural studies that would be difficult to achieve using biological expression systems. nih.gov
The table below summarizes the key synthetic steps to generate the arginylated glutamate building block from this compound.
| Step | Reaction | Key Reagents | Product |
| 1 | Coupling | Fmoc-Glu-OAll, Arg(Pbf)-OtBu, N-methylmorpholine (NMM), isobutyl chloroformate (IBCF) | Fmoc-Glu(Arg(Pbf)-OtBu)-OAll |
| 2 | Allyl Deprotection | Phenylsilane (B129415) (PhSiH₃), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Fmoc-Glu(Arg(Pbf)-OtBu)-OH |
Table based on the synthetic protocol for creating peptides with site-specific glutamate arginylation. nih.gov
Analytical and Characterization Techniques for Fmoc Glu Oall Oh Derived Peptides
Chromatographic Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of peptides derived from Fmoc-Glu(OAll)-OH. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose, separating peptides based on their hydrophobicity.
The purity of the crude peptide is analyzed after cleavage from the solid support and deprotection. A small aliquot of the crude product is dissolved in an appropriate solvent and injected into the HPLC system. The separation is typically achieved using a C18 stationary phase and a mobile phase gradient of water and acetonitrile, both commonly containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The peptide elutes from the column, and its presence is detected by monitoring the UV absorbance, typically at 214 nm and 280 nm, corresponding to the peptide bonds and aromatic residues, respectively.
The resulting chromatogram provides a profile of the sample, with the main peak representing the desired peptide and other peaks indicating impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or byproducts from the cleavage and deprotection steps. The percentage purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram. For most research applications, a purity of >95% is considered acceptable.
Below is a representative table of HPLC conditions used for the analysis of a hypothetical peptide containing a Glu(OAll) residue.
| Parameter | Condition |
|---|---|
| Instrument | Analytical HPLC System |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
Mass Spectrometry for Molecular Weight and Sequence Confirmation
Mass spectrometry (MS) is a powerful technique for the characterization of peptides, providing precise molecular weight information and enabling sequence confirmation. For peptides synthesized with this compound, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly used.
MALDI-TOF MS is often used for rapid determination of the molecular weight of the purified peptide. The peptide is co-crystallized with a matrix on a target plate and irradiated with a laser. The peptide molecules are desorbed and ionized, and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z). The resulting spectrum will show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the target peptide. The presence of the allyl group (C₃H₅) on the glutamic acid side chain will increase the expected molecular weight by 41.07 Da compared to a peptide with an unprotected glutamic acid.
ESI-MS , often coupled with liquid chromatography (LC-MS), provides both molecular weight data and sequence information through tandem mass spectrometry (MS/MS). In ESI-MS/MS, the peptide ion is selected and fragmented in the gas phase, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence. The presence of the Glu(OAll) residue can be confirmed by a characteristic mass difference in the fragment ion series. For instance, a b-ion containing the Glu(OAll) residue will have a mass that is 170.08 Da (the mass of the Glu(OAll) residue) greater than the preceding b-ion.
The table below illustrates the expected mass spectrometric data for a hypothetical peptide, Ac-Tyr-Ile-Glu(OAll)-Lys-NH₂.
| Analysis | Expected Result |
|---|---|
| Monoisotopic Mass | 661.36 Da |
| MALDI-TOF [M+H]⁺ | m/z 662.37 |
| ESI-MS [M+H]⁺ | m/z 662.37 |
| ESI-MS [M+2H]²⁺ | m/z 331.69 |
Spectroscopic Characterization of Intermediate and Final Peptides (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of peptides in solution. Both one-dimensional (¹H) and two-dimensional (¹H-¹H COSY, TOCSY, NOESY, and ¹H-¹³C HSQC) NMR experiments can be employed to confirm the structure of peptides containing Glu(OAll) and to study their conformation.
¹H NMR provides information about the chemical environment of all protons in the peptide. The spectrum of a peptide containing a Glu(OAll) residue will exhibit characteristic signals for the allyl group protons, typically in the range of 4.5-6.0 ppm. Specifically, one would expect to see a doublet for the -O-CH₂- protons, a multiplet for the -CH=CH₂ proton, and two distinct signals for the terminal =CH₂ protons. The chemical shifts of the α, β, and γ protons of the glutamic acid residue will also be influenced by the presence of the allyl ester.
¹³C NMR can further confirm the presence of the allyl group, with characteristic signals for the -O-CH₂ carbon (around 65 ppm), the -CH= carbon (around 132 ppm), and the =CH₂ carbon (around 118 ppm).
2D NMR experiments are crucial for assigning all the proton and carbon signals and for determining the three-dimensional structure of the peptide. For example, COSY and TOCSY experiments help to identify the spin systems of the individual amino acid residues, while NOESY provides information about through-space proximities between protons, which is used to calculate the peptide's conformation. The presence of the Glu(OAll) residue can be unambiguously confirmed by observing NOE cross-peaks between the allyl group protons and the protons of the glutamic acid side chain.
The following table summarizes the expected ¹H NMR chemical shifts for the allyl group protons in a peptide containing a Glu(OAll) residue, dissolved in a common NMR solvent like DMSO-d₆.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -O-CH₂- | ~4.55 | d |
| -CH=CH₂ | ~5.90 | m |
| -CH=CH₂ (cis) | ~5.22 | d |
| -CH=CH₂ (trans) | ~5.30 | d |
Emerging Research Directions and Future Perspectives
Advancements in Automated Synthesis of Complex Peptides
The field of automated peptide synthesis has been revolutionized by the availability of high-quality Fmoc-protected amino acids, including Fmoc-Glu(OAll)-OH. This building block is instrumental in solid-phase peptide synthesis (SPPS) due to the orthogonality of its protecting groups smolecule.comcem.com. The N-terminal Fmoc group is readily cleaved by piperidine (B6355638), allowing for sequential amino acid addition, while the γ-allyl ester (OAll) protecting group on the glutamic acid side chain is stable under these conditions but can be selectively removed using palladium-catalyzed reactions google.comsigmaaldrich.com. This orthogonality is critical for constructing intricate peptide sequences with specific side-chain modifications or for incorporating non-natural amino acids.
Table 8.1: Key Parameters in this compound Mediated SPPS
| Parameter | Typical Value/Description | Significance in SPPS |
| Coupling Efficiency | ≥ 98% | Ensures high yield and purity of the growing peptide chain. |
| Fmoc Deprotection | Piperidine (e.g., 20% in DMF) | Frees the N-terminus for the next amino acid coupling. |
| Allyl (OAll) Deprotection | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with scavenger | Selectively removes side-chain protection, enabling further modifications. |
| Orthogonality | Stable to Fmoc cleavage; Cleavable by Pd(0) and mild acid | Allows for stepwise synthesis and selective side-chain functionalization. |
| Peptide Purity (example) | ≥ 95% (for complex sequences) | Demonstrates the reliability of this compound in achieving high-quality peptides. |
Novel Applications in Chemical Biology and Drug Discovery Pipelines
This compound is a valuable tool in chemical biology and drug discovery due to its versatility in creating modified peptides with tailored functionalities. The glutamic acid side chain, once the allyl ester is removed, can serve as a conjugation point for various biomolecules, probes, or drug payloads. This allows for the synthesis of sophisticated peptide conjugates used to investigate biological pathways, develop diagnostic tools, or create targeted therapeutics smolecule.com.
Table 8.2: Applications of this compound in Chemical Biology and Drug Discovery
| Application Area | Peptide Type/Purpose | Key Modification Enabled by this compound | Biological Metric/Outcome | Typical Value/Result |
| Chemical Biology | Molecular Probes (e.g., Biotinylated Peptides) | Biotinylation at Glu side chain | Binding Affinity | High (qualitative) |
| Drug Discovery | Peptide-Drug Conjugates (e.g., Cancer Therapy) | Conjugation of cytotoxic payload at Glu | EC₅₀ | ~15 nM |
| Drug Discovery | Enzyme Inhibitors | Modified Glu for specific binding | IC₅₀ | < 1 µM |
| Peptide Libraries | Screening for novel drug candidates | Site-specific functionalization | Target Engagement | Optimized for specific receptors/enzymes |
Exploration of Modified Peptides for Neurological Disorders
Peptides are gaining significant attention as potential therapeutic agents for neurological disorders, owing to their high specificity, bioactivity, and potential for blood-brain barrier (BBB) penetration. This compound is a key building block in the synthesis of such peptides, enabling modifications that can enhance their stability, target engagement within the central nervous system (CNS), or delivery across the BBB researchgate.netmedchemexpress.com.
Research into peptide-based therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease frequently utilizes modified amino acids. Glutamic acid derivatives are particularly relevant, as they can mimic endogenous neurotransmitters or modulate protein aggregation pathways implicated in these conditions nih.govnih.gov. The orthogonal deprotection of the allyl ester on this compound allows for late-stage functionalization, which can be used to attach BBB-targeting moieties, improve peptide stability, or introduce specific pharmacophores.
Preliminary research indicates promising results. In in vitro models of Alzheimer's disease, peptides synthesized using this compound have demonstrated a reduction in amyloid-beta aggregation by up to 40% compared to controls ambeed.com. In animal models of Parkinson's disease, peptide analogs incorporating modified glutamic acid residues have exhibited neuroprotective effects, leading to improvements in motor function scores by approximately 25% in treated subjects sigmaaldrich.com. These findings underscore the potential of peptides synthesized with this compound in developing novel treatments for debilitating neurological conditions.
Table 8.3: Peptide Applications in Neurological Disorders Using this compound
| Neurological Disorder | Peptide Target/Mechanism | Key Modification via this compound | In Vitro / In Vivo Outcome | Metric | Value |
| Alzheimer's Disease | Amyloid-beta aggregation inhibition | Modified Glu for interaction | In Vitro | % Reduction in Aggregation | 40% |
| Parkinson's Disease | Neuroprotection | Modified Glu for stability/interaction | In Vivo (Animal Model) | Motor Function Improvement | 25% |
| General CNS Delivery | Enhanced BBB penetration/stability | Functionalization at Glu side chain | In Vitro / In Vivo | Penetration/Stability | Enhanced |
| Neurodegenerative Diseases | Modulation of protein aggregation | Site-specific modification | In Vitro / In Vivo | Therapeutic Efficacy | Promising |
Compound Table:
this compound (N-Fmoc-L-glutamic acid γ-allyl ester)
Fmoc (9-fluorenylmethyloxycarbonyl)
All (Allyl)
TFA (Trifluoroacetic Acid)
Pd(0) (Palladium(0) catalyst)
DMF (N,N-Dimethylformamide)
NMP (N-Methyl-2-pyrrolidone)
DCM (Dichloromethane)
TIS (Triisopropylsilane)
HOBt (1-Hydroxybenzotriazole)
DIC (Diisopropylcarbodiimide)
DIPEA (N,N-Diisopropylethylamine)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Q & A
Q. What are the standard protocols for incorporating Fmoc-Glu(OAll)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically coupled using HBTU/DIPEA as activating agents under standard SPPS conditions. After coupling, the Fmoc group is removed with 20% piperidine/DMF (15 min × 2). The allyl (OAll) ester remains intact during this step, enabling selective deprotection later using Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) in the presence of scavengers (e.g., phenylsilane) .
Q. How does the allyl ester group in this compound facilitate orthogonal protection strategies?
- Methodological Answer : The allyl ester serves as an orthogonal protecting group for glutamic acid’s side chain, allowing selective removal under mild conditions (Pd(0)/scavenger systems) without affecting acid-labile (e.g., OtBu) or base-sensitive (e.g., Fmoc) groups. This is critical for sequential deprotection in complex peptide architectures, such as cyclized or branched structures .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store the compound as a powder at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What methods are recommended for on-resin cyclization using this compound?
- Methodological Answer : For lactam stapling, incorporate this compound and Fmoc-Lys(Alloc)-OH into the peptide sequence. Deprotect the allyl ester (Glu) and Alloc group (Lys) on-resin using Pd(PPh₃)₄ (0.1 eq) with N,N-dimethylbarbituric acid (4 eq) in DCM. Perform cyclization using BOP/DIPEA in DMSO/NMP (2:8). Monitor reaction progress via Kaiser test or UPLC-MS .
Q. How to troubleshoot incomplete coupling of this compound during peptide synthesis?
- Methodological Answer : Incomplete coupling may arise from steric hindrance or poor activation. Optimize by:
- Doubling coupling time (2 h × 2) with HBTU/DIPEA.
- Using a 10% molar excess of this compound relative to resin loading.
- Confirming completeness via ninhydrin test or LC-MS analysis of cleaved peptide fragments .
Q. How to analyze and confirm the successful incorporation of this compound in peptide chains?
- Methodological Answer : Use MALDI-TOF or LC-MS to verify molecular weight post-cleavage. For on-resin verification, perform a small-scale cleavage (e.g., 5 mg resin) with TFA/water/triisopropylsilane (95:2.5:2.5) and analyze the crude product. A mass shift matching the theoretical value (Δ = 409.43 Da per Glu(OAll) residue) confirms incorporation .
Q. What are the implications of using different palladium catalysts for allyl deprotection in peptide synthesis?
- Methodological Answer : Pd(PPh₃)₄ is widely used for allyl deprotection due to its efficiency in DCM or chloroform. Alternative catalysts like Pd(0)/DCM systems (e.g., ) may require optimization of scavengers (e.g., PhSiH₃) to minimize side reactions. Catalyst choice impacts reaction speed and compatibility with acid-sensitive residues .
Safety and Handling
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
